Bitrex
Overview
Description
Bitrex is the brand name for the bitterest substance in the world . The extremely bitter taste makes products taste so bad that it makes children want to spit them out immediately . It is used as an aversive agent to prevent inappropriate ingestion .
Synthesis Analysis
Denatonium can be obtained by the quaternization of lidocaine, a popular anesthetic, with benzyl chloride or a similar reagent . To obtain other salts, like the benzoate, the formed denatonium chloride is subjected to an anion exchange reaction with sodium benzoate .Molecular Structure Analysis
Denatonium is a quaternary ammonium cation. It is composed as a salt with any of several anions, such as benzoate or saccharinate . The structure of denatonium is related to the local anesthetic lidocaine, differing only by the addition of a benzyl group to the amino nitrogen .Chemical Reactions Analysis
Bitrex yielded predominantly a peak due to the neutral diethylamine derivative (I). The structure of I, elucidated by MS and NMR, is strongly related to that of the cation of Bitrex . Compound I was formed from Bitrex in the heated injector port of the GC via a decomposition reaction similar to Stevens rearrangement .Physical And Chemical Properties Analysis
Denatonium salts are usually colorless and odorless solids, but are often traded as solutions . They are used as aversive agents (bitterants) to prevent inappropriate ingestion .Scientific Research Applications
Electrochemical Applications
Research by Cooper and Barnes (2011) explores the role of Bitrex as a leveling agent in the electrodeposition of copper films. They found that Bitrex improves the corrosion resistance of copper films significantly, enhancing the current efficiency and reducing surface roughness. This makes Bitrex a potential candidate for use in electroplating and corrosion resistance applications (Cooper & Barnes, 2011).
Analysis in Noncommercial Alcoholic Beverages
Kwiatkowski et al. (2014) developed a novel method for detecting Bitrex remnants in illegal alcoholic beverages. This study is significant for its application in identifying illicit alcohol, which is often contaminated with Bitrex to prevent consumption. The method they developed uses Raman spectroscopy, demonstrating high effectiveness and speed in the identification process (Kwiatkowski et al., 2014).
Poison Prevention
Rodgers and Tenenbein (1994) and Sibert and Frude (1991) investigated the use of Bitrex as an aversive agent to prevent toxic ingestions in children. Bitrex, known for its extremely bitter taste, can be added to potentially toxic household products, making them unpalatable and reducing the risk of accidental poisoning in children (Rodgers & Tenenbein, 1994); (Sibert & Frude, 1991).
Chemical Analysis Techniques
Ng et al. (1998) and Pranaitytė et al. (2004) researched methods for analyzing Bitrex in various substances. Ng et al. used gas chromatography-mass spectrometric analysis for detecting Bitrex in denatured alcohol formulations. Pranaitytė et al. developed a capillary electrophoresis method for determining Bitrex in denatured alcohol, demonstrating its application in rapid analysis (Ng et al., 1998); (Pranaitytė et al., 2004).
properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C7H6O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTINHYPRWEBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034376 | |
Record name | Denatonium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034376 | |
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Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless solid; [EFSA: DAR - Vol. 1] | |
Record name | Denatonium benzoate | |
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Product Name |
Denatonium benzoate | |
CAS RN |
3734-33-6 | |
Record name | Denatonium benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3734-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Denatonium benzoate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734336 | |
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Record name | DENATONIUM BENZOATE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759299 | |
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Record name | DENATONIUM BENZOATE | |
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Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, benzoate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Denatonium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Denatonium benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DENATONIUM BENZOATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5BA6GAF1O | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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